molecular formula C19H33NO8 B13051837 Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13051837
M. Wt: 403.5 g/mol
InChI Key: NFTMMHYXPGWRRW-STQMWFEESA-N
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Description

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring three tert-butoxycarbonyl (Boc) groups. The Boc groups are positioned as a carbamate at the nitrogen (1-position) and as ester-linked protecting groups at the 3- and 4-positions of the pyrrolidine ring. The (3S,4S) stereochemistry indicates a specific spatial arrangement critical for its interactions in synthetic or biological contexts. This compound is likely utilized as a protected intermediate in pharmaceutical synthesis, analogous to structurally related pyrrolidine derivatives employed in ATX-inhibitor development . The Boc groups enhance stability during synthetic processes, as they are selectively cleavable under acidic conditions.

Properties

Molecular Formula

C19H33NO8

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl (3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H33NO8/c1-17(2,3)26-14(21)20-10-12(24-15(22)27-18(4,5)6)13(11-20)25-16(23)28-19(7,8)9/h12-13H,10-11H2,1-9H3/t12-,13-/m0/s1

InChI Key

NFTMMHYXPGWRRW-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of Boc-protected hydroxyl groups at the 3 and 4 positions. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers.

Scientific Research Applications

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected hydroxyl groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The steric hindrance provided by the tert-butyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Protecting Groups Stereochemistry Price ($/g) Source
Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate Not Provided Estimated ~500-600 3 Boc groups (3S,4S) N/A Synthetic
(3S,4S)-3,4-Bis[[(TBDMS)oxy]pyrrolidine C₁₆H₃₇NO₂Si₂ 331.64 2 TBDMS groups (3S,4S) 4,000
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₄ 231.29 2 hydroxymethyl groups (3R,4S) N/A
(±)-trans-1-tert-Butyl 3-methyl pyridin-3-yl pyrrolidine-1,3-dicarboxylate C₁₇H₂₃ClN₂O₄ 354.83 Chloropyridine, methyl ester (±)-trans 400

Key Findings and Implications

Protecting Group Strategies : Boc groups offer acid-labile protection, ideal for multi-step syntheses requiring orthogonal deprotection. Silyl ethers (e.g., TBDMS) provide complementary stability but require fluoride-based cleavage .

Stereochemical Impact : Enantiomers like (3R,4R) vs. (3S,4S) exhibit divergent biological activities, emphasizing the need for precise stereocontrol in drug development .

Cost Factors : Complex protecting groups (e.g., TBDMS) or rare stereoisers command higher prices (up to $4,000/g), reflecting synthetic challenges .

Scaffold Flexibility : Pyrrolidine derivatives are favored for their ring strain and conformational rigidity, while piperidine analogs offer greater flexibility in medicinal chemistry .

Biological Activity

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrrolidine derivatives. The reaction conditions often include the use of tert-butyl protecting groups to enhance stability and solubility.

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain amino acid transporters, which play a crucial role in cellular metabolism and growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant inhibitory effects on cell viability.
Cell Line IC50 (µM) Effect
MCF-710.5Moderate inhibition
LnCaP8.2Strong inhibition
MDA-MB-23112.0Moderate inhibition

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in amino acid metabolism. For instance:

  • ASCT2 Inhibition : A study showed that this compound inhibited the ASCT2 transporter with an IC50 value of approximately 10 µM. This inhibition suggests potential therapeutic applications in conditions where glutamine metabolism is dysregulated.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in reduced tumor growth compared to controls.
  • Metabolic Disorders : Another study indicated that the compound could ameliorate symptoms in models of metabolic syndrome by modulating amino acid transport.

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